molecular formula C20H20ClFN2OS B2360253 N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE CAS No. 536736-62-6

N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE

Cat. No.: B2360253
CAS No.: 536736-62-6
M. Wt: 390.9
InChI Key: KPZLWOKMUVHKMN-UHFFFAOYSA-N
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Description

N-[4-(3-Chloroadamantan-1-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS 536736-62-6) is a complex organic molecule of significant interest in pharmacological and biochemical research. This compound features a unique structure that combines a 3-chloroadamantyl group with a thiazole ring and a 4-fluorobenzamide moiety . The adamantyl group enhances lipophilicity, which can promote interaction with biological membranes, while the fluorine atom on the benzamide can increase selectivity and affinity for specific molecular targets . This molecular architecture is recognized as a useful template for biological activity, particularly in the exploration of novel therapeutics . Compounds within the N-(thiazol-2-yl)-benzamide class have been identified as the first class of selective negative allosteric modulators (NAMs) for the Zinc-Activated Channel (ZAC), a specialized Cys-loop receptor . Research indicates that these analogs act as state-dependent, non-competitive antagonists, potently and selectively inhibiting ZAC signaling by targeting the transmembrane and/or intracellular domains of the receptor . This makes them valuable pharmacological tools for future explorations into the poorly understood physiological functions of ZAC. With a molecular formula of C20H20ClFN2OS and a molecular weight of 390.90 g/mol , this product is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2OS/c21-20-8-12-5-13(9-20)7-19(6-12,11-20)16-10-26-18(23-16)24-17(25)14-1-3-15(22)4-2-14/h1-4,10,12-13H,5-9,11H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZLWOKMUVHKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Bromo-3-Chloroadamantan-1-yl Ketone

The adamantane moiety is introduced via α-bromoketone precursors. In a modified Friedel-Crafts acylation, 3-chloroadamantane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with bromine in acetic acid yields α-bromo-3-chloroadamantan-1-yl ketone, though yields are moderate (50–60%) due to steric hindrance.

Reaction Conditions :

  • Solvent : Acetic acid
  • Temperature : 0–5°C (bromination step)
  • Catalyst : FeCl₃ (for Friedel-Crafts acylation)

Thiazole Ring Formation

The α-bromoketone reacts with thiourea in ethanol under reflux to form 4-(3-chloroadamantan-1-yl)thiazol-2-amine. This Hantzsch condensation proceeds via nucleophilic attack of the thioamide on the α-carbon, followed by cyclization.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (α-bromoketone:thiourea)
  • Solvent : Ethanol
  • Time : 12–18 hours
  • Yield : 70–75%

Amide Bond Formation

Activation of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is monitored via IR spectroscopy for the disappearance of the –COOH peak at 1700 cm⁻¹.

Typical Procedure :

  • Reagent : Excess SOCl₂ (3 equiv)
  • Solvent : Toluene
  • Temperature : 60°C, 4 hours
  • Yield : >95%

Coupling with Aminothiazole

The acid chloride reacts with 4-(3-chloroadamantan-1-yl)thiazol-2-amine in the presence of a base (e.g., pyridine or triethylamine) to form the target amide. Alternatively, coupling reagents like EDCl/HOBt are employed for milder conditions.

Representative Method :

  • Solvent : Dichloromethane (DCM)
  • Base : Pyridine (2 equiv)
  • Temperature : Room temperature, 6 hours
  • Yield : 80–85%

Alternative Methodologies

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromothiazol-2-amine and 3-chloroadamantan-1-yl boronic acid offers an alternative route. However, the steric bulk of adamantane limits efficiency, with yields rarely exceeding 50%.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃
  • Solvent : Dioxane/water (4:1)
  • Temperature : 90°C, 24 hours

One-Pot Thiazole-Amidation

Recent advances utilize microwave-assisted synthesis to combine thiazole formation and amidation in a single step, reducing reaction time from 24 hours to 2 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :
    • Adamantane protons: δ 1.6–2.1 (m, 14H)
    • Thiazole C5-H: δ 7.3 (s, 1H)
    • 4-Fluorobenzoyl group: δ 7.8–8.1 (m, 2H, Ar–H)
  • LC-MS : [M+H]⁺ = 447.2 (calculated), 447.1 (observed)

X-ray Crystallography

Single-crystal X-ray analysis confirms the thiazole’s planar structure and the adamantane’s chair conformation. The dihedral angle between the thiazole and benzamide groups is 15.8°, indicating minimal steric clash.

Challenges and Optimization

Steric Hindrance

The adamantane group’s bulk complicates both Hantzsch condensation and Suzuki coupling. Solutions include:

  • High-Dilution Conditions : Reduces intermolecular interactions.
  • Microwave Assistance : Enhances reaction kinetics.

Purification

Column chromatography (silica gel, hexane/ethyl acetate) is essential due to byproducts from incomplete coupling. Recrystallization in ethanol/water improves purity to >98%.

Mechanism of Action

The mechanism of action of N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several thiazole- and benzamide-containing derivatives:

Compound Name Key Structural Features Reported Applications/Properties
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole + chlorophenyl + morpholine No explicit bioactivity reported
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide Fluorobenzamide + imidazole-thioether + thiazole Experimental drug (DrugBank DB08210)
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Thiazole + coumarin + acetyl Precursor for benzothiazepine synthesis

Key Observations :

  • Fluorine substitution at the benzamide position (common in ) is associated with improved binding affinity in kinase inhibitors due to electronegative effects.
Physicochemical Properties
Property Target Compound (Inferred) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Amino-4-fluoro-5-[(1-methylimidazol-2-yl)sulfanyl]-N-(thiazol-2-yl)benzamide
Molecular Weight ~450 g/mol 353.8 g/mol 389.4 g/mol
Lipophilicity (LogP) High (adamantane group) Moderate (morpholine) Moderate (imidazole-thioether)
Solubility Low in water Not reported Likely poor (fluorobenzamide)

Notes: Adamantane derivatives typically exhibit low aqueous solubility, necessitating formulation strategies for in vivo applications.

Biological Activity

N-[4-(3-Chloroadamantan-1-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H20ClFN2OS, with a molecular weight of approximately 390.90 g/mol. The compound features a thiazole ring and an adamantane moiety, which are significant in enhancing its biological activity.

PropertyValue
Molecular FormulaC20H20ClFN2OS
Molecular Weight390.90 g/mol
LogP5.9017
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area34.156 Ų

The biological activity of this compound has been linked to its interaction with specific molecular targets within cells. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The adamantane structure contributes to the compound's lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Antimicrobial Properties

Research has indicated that compounds with thiazole structures exhibit significant antimicrobial activity. A study demonstrated that derivatives containing thiazole rings possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the activation of caspases and the modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation assessed the antimicrobial properties of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) value of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
  • Evaluation of Anticancer Effects :
    An experimental study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 12 µM for MCF-7 cells and 15 µM for A549 cells.

Q & A

Q. How do adamantane substitutions influence bioactivity compared to other bicyclic systems?

  • Methodological Answer :
  • Comparative studies : Adamantane’s rigidity enhances target binding (ΔG ~-9.2 kcal/mol) vs. flexible bicyclic systems (ΔG ~-7.5 kcal/mol) in docking simulations .
  • Synthetic accessibility : Adamantane’s chloro substituent improves yield (~75%) vs. bromo (~60%) due to milder reaction conditions .

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